Bicyclo[3.2.1]octan-2-one
Overview
Description
Bicyclo[3.2.1]octan-2-one is a bicyclic ketone with the molecular formula C₈H₁₂O. It is a structural motif found in various biologically active natural compounds, particularly sesquiterpenes and diterpenes. The compound is characterized by its rigid bicyclic framework, which imparts unique chemical and physical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bicyclo[3.2.1]octan-2-one can be synthesized through several methods. One common approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by cyclopropane ring opening . Another method includes the selective fragmentation of functionalized tricyclo[3.2.1.0²,⁷]octane derivatives .
Industrial Production Methods: Industrial production of this compound typically involves the use of readily available and inexpensive reagents. For example, the reaction of norbornene with ethyl trichloroacetate in the presence of sodium methoxide, followed by reduction with lithium aluminum hydride, yields this compound .
Chemical Reactions Analysis
Types of Reactions: Bicyclo[3.2.1]octan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents and organolithium compounds are used for nucleophilic substitution reactions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted bicyclo[3.2.1]octane derivatives.
Scientific Research Applications
Bicyclo[3.2.1]octan-2-one has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex natural products and pharmaceuticals.
Biology: The compound’s rigid structure makes it useful in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: this compound derivatives have shown potential as therapeutic agents due to their biological activity.
Industry: The compound is used in the synthesis of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of bicyclo[3.2.1]octan-2-one involves its interaction with various molecular targets. The rigid bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. The compound can act as an inhibitor or activator, depending on the target and the specific functional groups present on the molecule .
Comparison with Similar Compounds
Bicyclo[3.2.1]octane: A hydrocarbon with a similar bicyclic structure but lacking the ketone functional group.
Tricyclo[3.2.1.0²,⁷]octane: A tricyclic compound that can be converted into bicyclo[3.2.1]octan-2-one through selective fragmentation.
2-Azabicyclo[3.2.1]octane: A nitrogen-containing analog with significant potential in drug discovery.
Uniqueness: this compound is unique due to its ketone functional group, which imparts distinct reactivity and biological activity compared to its hydrocarbon and nitrogen-containing analogs. The presence of the ketone group allows for a wider range of chemical transformations and interactions with biological targets .
Properties
IUPAC Name |
bicyclo[3.2.1]octan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-8-4-2-6-1-3-7(8)5-6/h6-7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFPXZSENHPCSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50964527 | |
Record name | Bicyclo[3.2.1]octan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50964527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5019-82-9 | |
Record name | Bicyclo[3.2.1]octan-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5019-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bicyclo(3.2.1)octan-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005019829 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bicyclo[3.2.1]octan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50964527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bicyclo[3.2.1]octan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.368 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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